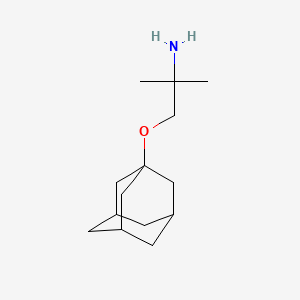

2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

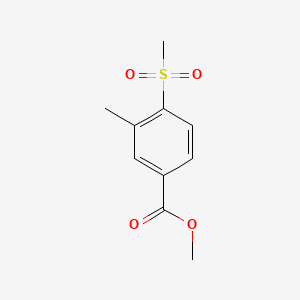

The compound “2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine” seems to be a derivative of adamantane, a type of diamondoid. Adamantane derivatives are known for their potential biological activities . One such derivative is “2-(adamantan-1-yloxy)acetic acid” which has a molecular weight of 210.27 .

Synthesis Analysis

Adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media . Another synthesis method involves the use of N-[(adamantan-1-yl)alkyl]-acetamides as a starting material .

Molecular Structure Analysis

The molecular structure of adamantane derivatives can be determined by NMR spectroscopy, mass spectrometry, and X-ray analysis .

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions. For instance, 2-(adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles and 2-(adamantan-1-yl)-5-aryltetrazoles have been synthesized .

Aplicaciones Científicas De Investigación

Structural and Theoretical Investigations

Adamantane derivatives, including those structurally related to 2-(adamantan-1-yloxy)-1,1-dimethyl-ethylamine, have been the subject of theoretical investigations to understand their structural characteristics and potential applications. For instance, a study combined X-ray, DFT, QTAIM analysis, and molecular docking to explore the structural dynamics of two adamantane derivatives, highlighting their potential inhibitory activity against 11-β-hydroxysteroid dehydrogenase 1 (11-β-HSD1), which is significant for its role in steroid metabolism and its implications in diseases such as diabetes and obesity (Al-Wahaibi et al., 2018).

Antiviral Properties

The introduction of hydroxyl groups into the adamantane framework has been shown to enhance antiviral activity and reduce toxicity. Studies on adamantane hydroxy derivatives revealed broadened antiviral activities against viruses like herpes and influenza, suggesting a promising avenue for developing new antiviral agents (Klimochkin et al., 2004).

Synthesis and Drug Design

Adamantyl-based compounds are crucial in drug design for neurological conditions, type-2 diabetes, and their antiviral abilities. Research into the synthesis of these compounds, such as 2-oxopropyl benzoate derivatives, reveals their potential in developing treatments for these conditions while also highlighting their strong antioxidant and anti-inflammatory activities, which could lead to new therapeutic applications (Kumar et al., 2015).

Molecular Docking and Spectroscopy

Molecular docking studies of adamantane derivatives have identified potential chemotherapeutic agents, such as 5-(adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine, for their interaction with cortisone reductase 11β-Hydroxysteroid dehydrogenase type 1 (11-β-HSD1). These studies, complemented by spectroscopic analysis, offer insights into the structural stabilities and interaction energies of these compounds, potentially guiding the development of new drugs (Al-Wahaibi et al., 2019).

Mecanismo De Acción

Target of Action

It is known that similar adamantane derivatives, such as amantadine and rimantadine, primarily target the m2 protein channel of influenza a viruses .

Mode of Action

It can be inferred from related adamantane derivatives that the compound may interact with its targets by blocking certain protein channels, similar to how amantadine and rimantadine block the m2 protein channel of influenza a viruses .

Biochemical Pathways

Based on the known action of similar adamantane derivatives, it can be inferred that the compound may interfere with the viral replication process of influenza a viruses by blocking the m2 protein channel .

Result of Action

It is known that similar adamantane derivatives exhibit antiviral activity, particularly against influenza a viruses .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(1-adamantyloxy)-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO/c1-13(2,15)9-16-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,3-9,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJVYUABPMAAHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC12CC3CC(C1)CC(C3)C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Adamantan-1-yloxy)-1,1-dimethyl-ethylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B2475272.png)

![tert-butyl N-{spiro[2.3]hexan-1-yl}carbamate](/img/structure/B2475273.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475281.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2475289.png)